Chromium sulfide (Cr2S3)

Übersicht

Beschreibung

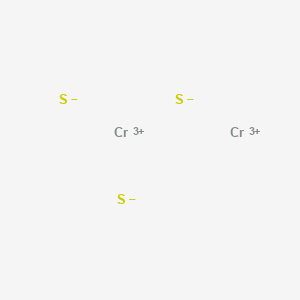

Chromium (III) sulfide is an inorganic compound with the formula Cr2S3 . It is a brown-black solid . Chromium sulfides are usually nonstoichiometric compounds, with formulas ranging from CrS to Cr0.67S (corresponding to Cr2S3) .

Synthesis Analysis

Chromium (III) sulfide can be prepared through the reaction of a stoichiometric mixture of the elements at 1000 °C . It has also been synthesized from single and multi-source precursors . A recent study reported the synthesis of one-unit-cell of non-layered chromium sulfide using an interface modulated strategy .Molecular Structure Analysis

According to X-ray crystallography, its structure is a combination of that of nickel arsenide (1:1 stoichiometry) and Cd(OH)2 (1:2 stoichiometry). Some metal-metal bonding is indicated by the short Cr-Cr distance of 2.78 Å .Chemical Reactions Analysis

Chromium (III) sulfide is a solid that is insoluble in water . The interfacial interaction between chromium sulfide and substrate induces the intralayer-sliding of self-intercalated chromium atoms and breaks the space reversal symmetry .Physical And Chemical Properties Analysis

Chromium (III) sulfide has a molar mass of 200.19 g/mol . It appears as a brown to black powder . It is odorless and insoluble in water . It has a density of 3.77 g/cm3 and a melting point of 1350 °C .Wissenschaftliche Forschungsanwendungen

Energy Storage: Supercapacitors

- Application : Chromium sulfide nanoparticles and reduced graphene oxide (rGO)-based electrodes are used in supercapacitors for energy storage .

- Method : The synthesis of chromium sulfide and reduced graphene oxide (rGO)-based electrodes involves structural, morphological, and electrochemical characterizations .

- Results : Individual chromium sulfide exhibited a good specific capacitance of 710.90 F/g and energy density of 24.68 Wh/Kg at the applied current density of 3 mA/cm², while the power density of 1028.81 W/Kg at 6 mA/cm² .

Electrocatalytic Activity: Oxygen Evolution Reaction

- Application : 2D nonlayered Cr2S3 nanosheets have been used as electrocatalysts for the oxygen evolution reaction (OER) in water-splitting systems .

- Method : The Cr2S3 catalyst for OER application was developed via a controllable chemical vapor deposition scheme .

- Results : The as-obtained catalyst exhibits a very good OER activity requiring overpotentials of only 230 mV and 300 mV to deliver current densities of 10 mA cm⁻² and 30 mA cm⁻², respectively, with robust stability .

Solid Lubricant

- Application : Chromium Sulfide Powder is used as a solid lubricant in high-temperature, high-pressure settings .

- Method : It is applied as a coating to minimize friction and wear .

- Results : The application of Chromium Sulfide Powder as a coating fortifies surfaces against abrasion, extending the life of tools and machinery .

Photocatalysis

- Application : Cr2S3 is used in photocatalytic applications .

- Method : The exact method of application is not specified in the source .

- Results : The exact results or outcomes are not specified in the source .

Metalworking

- Application : Chromium Sulfide Powder is commonly used as an additive in metalworking processes .

- Method : It is added to the formulation of cutting fluids and coolants .

- Results : The addition of Chromium Sulfide Powder improves the efficiency of cutting fluids and coolants, enhancing the metalworking process .

Crystal Structure Analysis

- Application : Chromium sulfide (Cr2S3) is used in the study of crystal structures .

- Method : The crystal structure of Cr2S3 is analyzed using X-Ray Diffraction and other techniques .

- Results : The analysis provides insights into the properties of the material, such as its space group, point group, and crystal system .

Semiconductor

- Application : Chromium (II) sulfide is used as a semiconductor .

- Method : The exact method of application is not specified in the source .

- Results : The exact results or outcomes are not specified in the source .

Catalyst

Zukünftige Richtungen

Chromium sulfide has potential applications in non-volatile memories and sensors . It has been extended to the fields of photovoltaics for efficient renewable energy harvesting and synaptic devices for powerful neuromorphic computing . The development of a one-unit-cell of non-layered chromium sulfide introduces a new route for realizing magnetism in 2D limit and provides more application potential in 2D spintronics .

Eigenschaften

IUPAC Name |

chromium(3+);trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.3S/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBULDCSVZCUQIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[S-2].[S-2].[S-2].[Cr+3].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2S3 | |

| Record name | chromium(III) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromium(III)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893164 | |

| Record name | Chromium sulfide (Cr2S3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Steel-gray solid; [MSDSonline] | |

| Record name | Chromium(III) sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2508 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Chromium(3+);trisulfide | |

CAS RN |

12018-22-3 | |

| Record name | Chromium sulfide (Cr2S3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012018223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium sulfide (Cr2S3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichromium trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,6-Dimethyl-1H-benzo[d]imidazole](/img/structure/B75834.png)

![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)